![molecular formula C17H17N3O B14954986 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B14954986.png)
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide
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Overview
Description
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide is a synthetic organic compound that features both indole and pyridine moieties The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyridine structure is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Indole and Pyridine: The indole and pyridine moieties can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks a suitable electrophile, such as a halogenated pyridine derivative.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through the reaction of the coupled indole-pyridine intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenated derivatives, organometallic reagents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Materials Science: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The indole and pyridine moieties can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The propanamide linker can also play a role in determining the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)butanamide: Similar structure with a butanamide linker instead of a propanamide linker.
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)ethanamide: Similar structure with an ethanamide linker instead of a propanamide linker.
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)pentanamide: Similar structure with a pentanamide linker instead of a propanamide linker.
Uniqueness
The uniqueness of 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide lies in its specific combination of indole and pyridine moieties, as well as the length and flexibility of the propanamide linker. This combination can result in unique binding properties and biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Indole derivatives, including this compound, are known for their potential therapeutic applications, particularly in the fields of oncology and neurology. The compound is primarily studied for its interactions with various biological macromolecules, including enzymes and receptors.
Key Biological Activities
- Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Certain indole derivatives exhibit activity against a range of bacterial and fungal pathogens.
The mechanism of action for this compound likely involves:
- Receptor Modulation : Interaction with serotonin receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The presence of the pyridine moiety in this compound enhances its lipophilicity and may improve its ability to cross biological membranes.
Compound | Structure | Activity |
---|---|---|
This compound | Structure | Anticancer, Neuroprotective |
3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide | Structure | Higher lipophilicity, similar activities |
Study 1: Anticancer Properties
A study published in PubMed evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of indole derivatives. The study demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Study 3: Antimicrobial Activity
Research published in MDPI highlighted the antimicrobial properties of indole derivatives. The study found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-indol-1-yl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C17H17N3O/c21-17(19-13-14-5-9-18-10-6-14)8-12-20-11-7-15-3-1-2-4-16(15)20/h1-7,9-11H,8,12-13H2,(H,19,21) |
InChI Key |
LRUWOWKCNUYXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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